molecular formula C46H58N3O10P B607415 FAM phosphoramidite, 6-isomer CAS No. 204697-37-0

FAM phosphoramidite, 6-isomer

Cat. No. B607415
M. Wt: 843.95
InChI Key: MGPYJVWEJNTXLC-UHFFFAOYSA-N
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Description

FAM phosphoramidite, 6-isomer, is a standard fluorescein (FAM) phosphoramidite used for 5’-terminal oligonucleotide labeling . It is an optically pure isomer, not a mixture . This highly purified amidite reagent ensures excellent coupling results with various synthesizers .


Synthesis Analysis

The 6-FAM™ Dye Phosphoramidite is used for the 5’ attachment of FAM™ dye during oligonucleotide synthesis . The label is treated as if it were simply another base: It is inserted at the appropriate place in the sequence and incorporated automatically . On-instrument labeling typically saves hours of post-synthesis manual processing .


Molecular Structure Analysis

The molecular formula of FAM phosphoramidite, 6-isomer is C46H58N3O10P . Its molecular weight is 843.94 .


Chemical Reactions Analysis

The FAM phosphoramidite, 6-isomer is a modifying reagent for the synthesis of labeled with fluorescein oligonucleotides . For the purpose of the introduction of fluorescent labels, this type of phosphoramidites is obtained with a 6-aminohexanoate linkage as a spacer between the skeleton and the functional group .


Physical And Chemical Properties Analysis

FAM phosphoramidite, 6-isomer has good solubility in acetonitrile and DCM . Its spectral properties include an excitation/absorption maximum at 492 nm and an emission maximum at 517 nm .

Scientific Research Applications

  • Oligonucleotide Labeling :

    • Kvach et al. (2013) detailed the preparation of 5- and 6-carboxy derivatives of xanthene fluorescent dyes like FAM, and their conversion to phosphoramidite reagents for oligonucleotide labeling. The use of these dyes in DNA labeling is significant for various molecular biology applications, including gene sequencing and diagnostic assays (Kvach et al., 2013).
  • Fluorescent Dye Phosphoramidite Labelling :

    • A 1992 study by Theisen, McCollum, and Andrus developed fluorescein phosphoramidites (FAM) for automated DNA synthesizers. This development allows the labeling of oligonucleotides with fluorescent dyes, which is crucial for DNA analysis and sequencing technologies (Theisen, McCollum, & Andrus, 1992).
  • DNA Synthesis and Duplex Stability :

    • Research by Delaney and Greenberg (2002) focused on the synthesis of oligonucleotides and the thermal stability of duplexes containing specific nucleoside analogues. They used a beta-C-nucleoside of Fapy.dG, introduced into oligonucleotides via its beta-cyanoethyl phosphoramidite, indicating the role of FAM phosphoramidites in studying DNA stability and synthesis (Delaney & Greenberg, 2002).
  • Mass Determination and Analysis :

    • Harusawa et al. (2006) detailed a method for accurate molecular weight measurements of phosphoramidites, including FAM phosphoramidites, using mass spectrometry. This research contributes significantly to the field of oligonucleotide synthesis, where precise molecular measurements are crucial (Harusawa et al., 2006).
  • DNA Sequencing Applications :

    • Seo et al. (2003) utilized "click chemistry" for the construction of FAM-labeled single-stranded DNA, which was successfully used in DNA sequencing. This method illustrates the practical application of FAM phosphoramidites in modern genomic research (Seo, Li, Ruparel, & Ju, 2003).

Safety And Hazards

The substance is not hazardous according to EU regulation (EC) No 1272/2008 or GHS regulations, and it does not contain any hazardous substance at more than 1% by weight . It eliminates the hazard associated with handling, storage, and disposal of radioactive materials .

Future Directions

The 6-FAM™ Dye Phosphoramidite is designed for detection and analysis of labeled PCR products on ABI PRISM™ genetic analysis systems . It is equally useful in applications historically employing isotopic labels . This suggests that it could be used in future research and development in the field of genetic analysis.

properties

IUPAC Name

[6-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexylcarbamoyl]-6'-(2,2-dimethylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H58N3O10P/c1-29(2)49(30(3)4)60(55-25-15-22-47)54-24-14-12-11-13-23-48-40(50)31-16-19-34-37(26-31)46(59-41(34)51)35-20-17-32(56-42(52)44(5,6)7)27-38(35)58-39-28-33(18-21-36(39)46)57-43(53)45(8,9)10/h16-21,26-30H,11-15,23-25H2,1-10H3,(H,48,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPYJVWEJNTXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC2=C(C=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C(C)(C)C)OC5=C3C=CC(=C5)OC(=O)C(C)(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H58N3O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728831
Record name 6-Fluorescein Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

843.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluorescein Phosphoramidite

CAS RN

204697-37-0
Record name 6-Fluorescein Phosphoramidite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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